N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a compound identified in the reviewed literature as a potential positron emission tomography (PET) radiotracer for imaging translocator protein (18 kDa) (TSPO) in the brain []. TSPO is a protein found in the outer mitochondrial membrane, and its expression is upregulated in activated microglia and macrophages during neuroinflammation, making it a potential target for imaging neuroinflammation.
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide, referred to as [18F]6 in the source paper, was synthesized through a multi-step process involving the radiofluorination of a spirocyclic iodonium ylide precursor with [18F]F- []. The synthesis route yielded [18F]6 with a radiochemical yield of 56 ± 9% (n = 7) (decay-corrected, based on [18F]F-) [].
The primary application of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide, as identified in the reviewed literature, is as a potential PET radiotracer for imaging TSPO in ischemic brain [].
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 1910-41-4